

The Discovery and Synthesis of GSK3839919A: An Allosteric HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK3839919A

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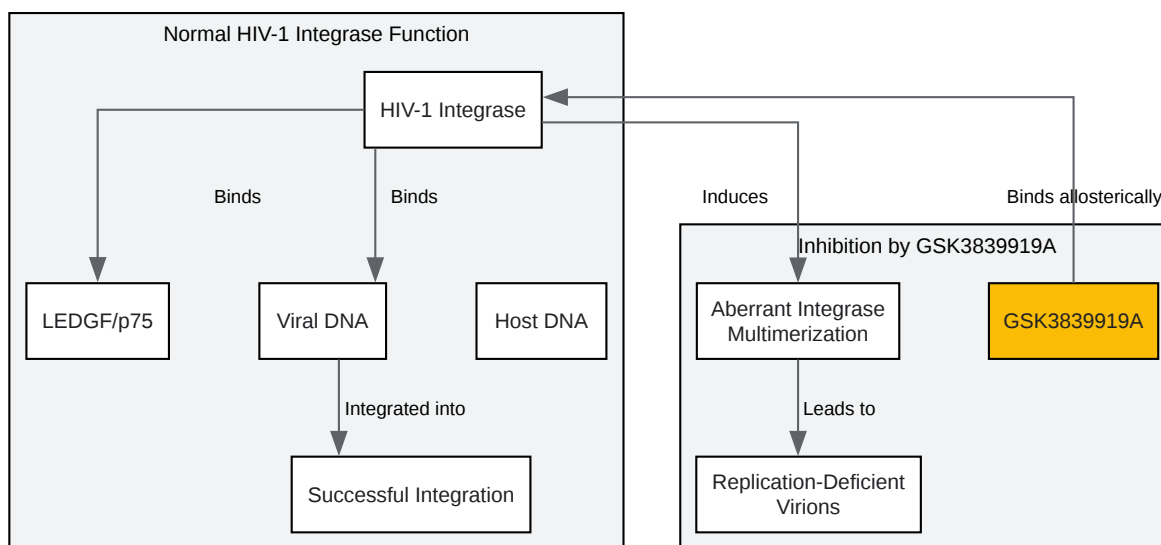
GSK3839919A is a potent, investigational allosteric inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1] This novel mechanism of action distinguishes it from previously approved integrase strand transfer inhibitors (INSTIs) and has positioned it as a subject of significant interest in the ongoing search for new antiretroviral therapies. This document provides a comprehensive overview of the discovery, synthesis, and preclinical profile of **GSK3839919A**, drawing from key scientific publications.

Discovery and Mechanism of Action

GSK3839919A was identified through strategic modifications to a class of 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl allosteric HIV-1 integrase inhibitors (ALLINIs).[2] The discovery process involved the exploration of a tetrahydroisoquinoline (THIQ) heterocycle as a suitable spacer element to project a distal hydrophobic aryl ring.[2] Subsequent optimization of the aryl substitutions led to the identification of GSK3839919 (referred to as compound 12 in the discovery publication) as an ALLINI with high potency and favorable pharmacokinetic properties across preclinical species.[2]

Allosteric HIV-1 integrase inhibitors represent a unique class of antiretroviral agents.[1][3][4][5] Unlike INSTIs that target the enzyme's active site, ALLINIs bind to a distinct pocket at the interface of two integrase monomers.[5] This binding event promotes the aberrant multimerization of the integrase enzyme, leading to the formation of replication-deficient viral particles.[5] This novel mechanism disrupts multiple functions crucial to the viral lifecycle,

including the proper condensation of the viral core and the interaction between integrase and the cellular cofactor lens epithelium-derived growth factor (LEDGF), which is important for the nuclear localization of the integrase complex.[2]

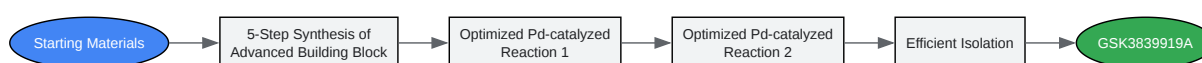


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Mechanism of action of **GSK3839919A**.

Synthesis of **GSK3839919A**

An expeditious synthesis of **GSK3839919A** has been developed, significantly improving upon the original 13-step process.[6] The key to this enhanced efficiency is the synthesis of the advanced building block, (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate, in just five steps.[6] The process development for the multi-kilogram synthesis of **GSK3839919A** also included the optimization of two palladium-catalyzed reactions and a more efficient isolation of the active pharmaceutical ingredient.[6]



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High-level workflow for the synthesis of **GSK3839919A**.

Preclinical Data

GSK3839919 has demonstrated potent antiviral activity and favorable pharmacokinetic characteristics in preclinical studies.

Antiviral Activity

The following table summarizes the in vitro antiviral activity of GSK3839919.

Assay	Cell Line	EC50 (nM)	CC50 (μM)
Viral Outgrowth of NLRepRluc	MT-2	11.1	≥24

EC50: 50% effective concentration. CC50: 50% cytotoxic concentration. Data obtained from assays performed in the presence of 10% fetal bovine serum. Values are reported as mean.[2]

Pharmacokinetic Profile

The pharmacokinetic properties of GSK3839919 were evaluated in male Sprague-Dawley rats.

Dosing Route	Dose (mg/kg)	Clearance
Intravenous (iv)	1	Low
Oral (po)	5	Low

Data from dosing as solutions in 90:10 PEG-400/EtOH for iv and 90:5:5 PEG-400/EtOH/TPGS for po.[2]

Experimental Protocols

Cell-Culture Antiviral Assay

The antiviral activity of GSK3839919 was determined by evaluating its ability to inhibit the viral outgrowth of the NLRepRluc virus in MT-2 cells. The assay was conducted in the presence of

10% fetal bovine serum (FBS). The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined from these experiments.[2]

Pharmacokinetic Studies in Rats

Male Sprague-Dawley rats were administered GSK3839919 to assess its pharmacokinetic profile. For intravenous (iv) dosing, a 1 mg/kg dose was administered as a solution in 90:10 PEG-400/EtOH. For oral (po) dosing, a 5 mg/kg dose was given as a solution in 90:5:5 PEG-400/EtOH/TPGS.[2]

Conclusion

GSK3839919A is a potent allosteric HIV-1 integrase inhibitor with a novel mechanism of action that disrupts viral replication by inducing aberrant integrase multimerization. Its discovery and the development of an efficient synthesis route highlight its potential as a promising candidate for further development in the treatment of HIV-1 infection. The preclinical data demonstrate significant antiviral potency and favorable pharmacokinetic properties, warranting further investigation.

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- To cite this document: BenchChem. [The Discovery and Synthesis of GSK3839919A: An Allosteric HIV-1 Integrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385126#a-discovery-and-synthesis-of-gsk3839919a]

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